

Spectroscopic data (NMR, IR, MS) of (1,4-Dioxan-2-yl)methanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (1,4-Dioxan-2-yl)methanol

Cat. No.: B041635

[Get Quote](#)

A Comprehensive Technical Guide to the Spectroscopic Data of **(1,4-Dioxan-2-yl)methanol**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available spectroscopic data for **(1,4-dioxan-2-yl)methanol**. The information is presented in a structured format to facilitate easy reference and comparison, catering to the needs of researchers and professionals in drug development and chemical analysis.

Spectroscopic Data Summary

The following tables summarize the known spectroscopic data for **(1,4-dioxan-2-yl)methanol**. Due to the limited availability of experimental data for this specific compound, information for the parent compound, 1,4-dioxane, is included for contextual reference where appropriate.

¹H NMR (Nuclear Magnetic Resonance) Data

Table 1: ¹H NMR Spectroscopic Data for (S)-(1,4-Dioxan-2-yl)methanol

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
3.85-3.67	m	-	5H
3.66-3.57	m	-	2H
3.55	dd	11.7, 5.9	1H
3.46	dd	11.1, 10.0	1H
1.75	s	-	1H (hydroxyl proton)

Solvent: Chloroform-d Instrument: 500 MHz NMR Spectrometer[1]

^{13}C NMR (Nuclear Magnetic Resonance) Data

Experimental ^{13}C NMR data for **(1,4-dioxan-2-yl)methanol** is not readily available in the searched literature. For reference, the ^{13}C NMR spectrum of the parent compound, 1,4-dioxane, shows a single peak due to the high symmetry of the molecule, with all four carbon atoms being chemically equivalent.

Table 2: ^{13}C NMR Spectroscopic Data for 1,4-Dioxane (Parent Compound)

Chemical Shift (δ) ppm	Solvent
66.7	p-Dioxane-d8
68.11	methanol-d4

IR (Infrared) Spectroscopy Data

An experimental IR spectrum for **(1,4-dioxan-2-yl)methanol** has not been identified in the reviewed sources. However, the spectrum is expected to exhibit characteristic absorptions for C-H, C-O, and O-H functional groups. For reference, the IR spectrum of 1,4-dioxane shows prominent peaks corresponding to C-H stretching and C-O stretching vibrations.

Table 3: Characteristic IR Absorptions for Related Functional Groups

Functional Group	Characteristic Absorption Range (cm ⁻¹)
O-H Stretch (Alcohol)	3200-3600 (broad)
C-H Stretch (Alkane)	2850-3000
C-O Stretch (Ether/Alcohol)	1050-1260

MS (Mass Spectrometry) Data

While a full experimental mass spectrum for **(1,4-dioxan-2-yl)methanol** is not available, predicted collision cross-section values for various adducts have been calculated.

Table 4: Predicted Mass Spectrometry Data for **(1,4-Dioxan-2-yl)methanol** Adducts[2]

Adduct	m/z	Predicted CCS (Å ²)
[M+H] ⁺	119.07027	121.4
[M+Na] ⁺	141.05221	126.9
[M-H] ⁻	117.05572	124.4
[M+NH ₄] ⁺	136.09682	140.3
[M+K] ⁺	157.02615	129.2
[M+H-H ₂ O] ⁺	101.06026	116.4

Experimental Protocols

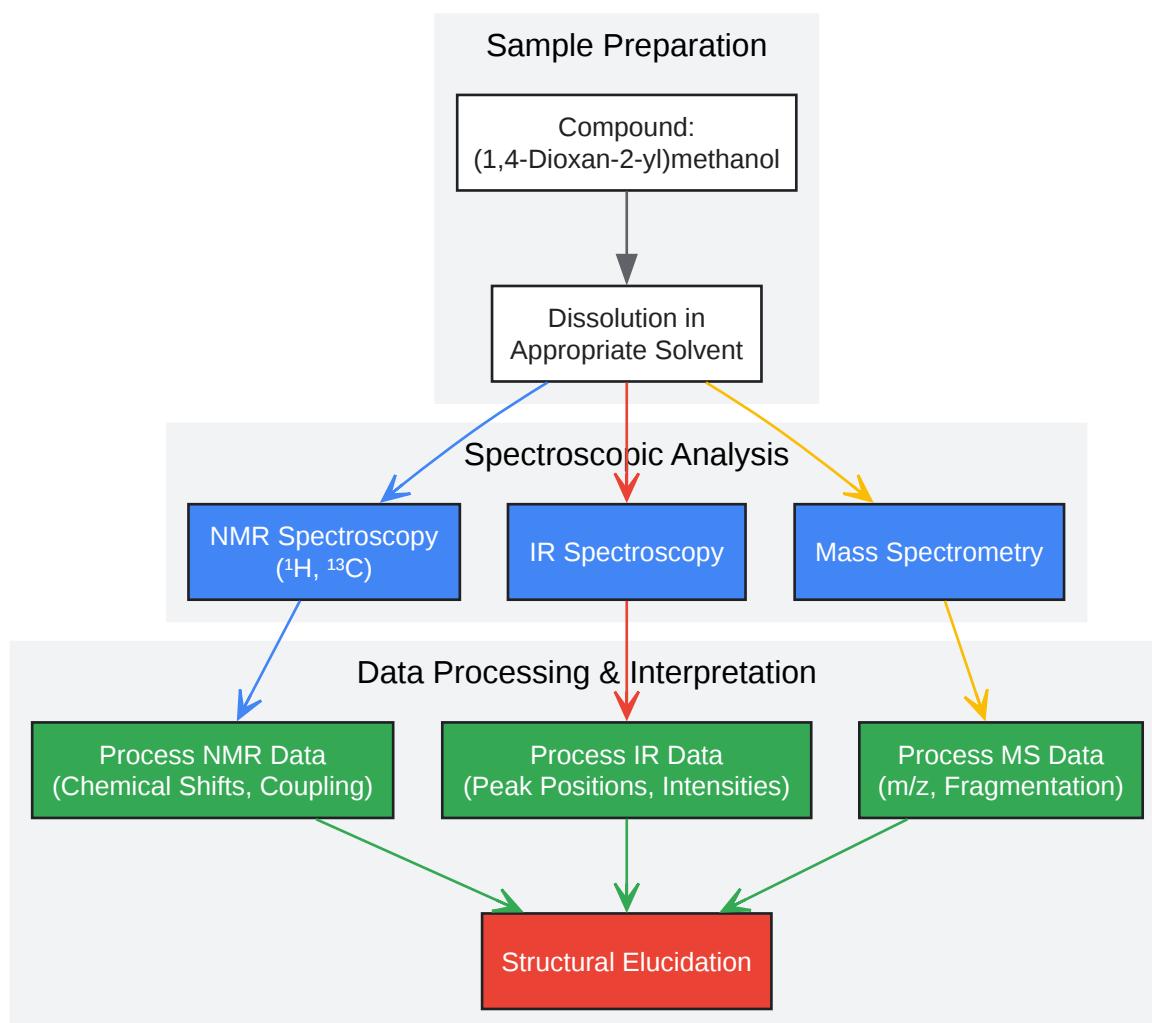
The following sections detail generalized experimental methodologies for obtaining the spectroscopic data presented above. These protocols are representative of standard analytical practices and can be adapted for the analysis of **(1,4-dioxan-2-yl)methanol**.

NMR Spectroscopy

A sample of (S)-**(1,4-dioxan-2-yl)methanol** is dissolved in a deuterated solvent, such as Chloroform-d (CDCl₃). The solution is then transferred to an NMR tube. ¹H and ¹³C NMR

spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz). Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard.

IR Spectroscopy


For a liquid sample like **(1,4-dioxan-2-yl)methanol**, the IR spectrum can be obtained by placing a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used, where a drop of the sample is placed directly on the ATR crystal. The spectrum is typically recorded over the range of 4000-400 cm^{-1} .

Mass Spectrometry

Mass spectra can be obtained using various ionization techniques. For a compound like **(1,4-dioxan-2-yl)methanol**, Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) are common methods. In ESI-MS, the sample is dissolved in a suitable solvent and infused into the mass spectrometer. In GC-MS, the sample is first vaporized and separated on a GC column before entering the mass spectrometer. The resulting mass-to-charge ratios (m/z) of the molecular ion and fragment ions are detected.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (2S)-1,4-Dioxan-2-yl-methanol | 406913-93-7 [amp.chemicalbook.com]

- 2. PubChemLite - (1,4-dioxan-2-yl)methanol (C5H10O3) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [Spectroscopic data (NMR, IR, MS) of (1,4-Dioxan-2-yl)methanol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b041635#spectroscopic-data-nmr-ir-ms-of-1-4-dioxan-2-yl-methanol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com